molecular formula C21H25N5O B5515274 4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine

4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine

Cat. No. B5515274
M. Wt: 363.5 g/mol
InChI Key: NJCUVJSZELTUDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine" often involves multi-step processes, including nucleophilic aromatic substitution, hydrogenation, and iodination, as illustrated in the synthesis of key intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine. This compound serves as a crucial intermediate in the synthesis of complex molecules like Crizotinib, demonstrating the sophisticated strategies employed in constructing such molecules (Fussell et al., 2012).

Molecular Structure Analysis

Investigations into molecular structures of compounds containing pyrazole and piperidine units reveal diverse conformations and interactions. For instance, the structure of a 2H-pyrazolo[4,3-c]pyridine derivative showcases the dihydropyrazole ring adopting an envelope conformation and the piperidine fused ring a twisted-chair conformation, indicating the complex spatial arrangement of atoms in such molecules (Karthikeyan et al., 2010).

Chemical Reactions and Properties

The chemical behavior of piperidine and pyrazole derivatives under different conditions reveals a rich array of reactions. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives using a novel, green, and heterogeneous catalyst demonstrates the chemical versatility of these compounds (Ghorbani‐Vaghei et al., 2017). Such reactions are crucial for developing new materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments and applications. The crystalline structure of certain derivatives, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into the molecular interactions that dictate these properties (Richter et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a critical role in determining the applications and functionality of these compounds. For instance, the synthesis and reactivity of pyrazolo[1,5-α]pyridines in various chemical environments highlight the potential for developing new chemical entities with specific desired properties (Gu-ca, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting preclinical and clinical trials .

properties

IUPAC Name

[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-21(20-5-1-4-19(16-20)17-26-12-3-10-23-26)24-13-6-18(7-14-24)8-15-25-11-2-9-22-25/h1-5,9-12,16,18H,6-8,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUVJSZELTUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN2C=CC=N2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine

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